molecular formula C10H5F6N B1301082 2,4-Bis(Trifluoromethyl)Phenylacetonitrile CAS No. 201789-28-8

2,4-Bis(Trifluoromethyl)Phenylacetonitrile

Cat. No.: B1301082
CAS No.: 201789-28-8
M. Wt: 253.14 g/mol
InChI Key: BJEJFFSIEUOCNS-UHFFFAOYSA-N
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Description

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is an organic compound with the molecular formula C10H5F6N and a molecular weight of 253.14 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetonitrile group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile typically involves the reaction of 2,4-bis(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, resulting in the formation of the desired acetonitrile compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(Trifluoromethyl)Phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Bis(Trifluoromethyl)Phenylacetonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-Bis(Trifluoromethyl)Phenylacetonitrile is primarily related to its chemical reactivity. The presence of the nitrile group allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(Trifluoromethyl)Phenylacetonitrile is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 4 positions on the phenyl ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and research applications .

Properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEJFFSIEUOCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371182
Record name 2,4-Bis(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201789-28-8
Record name 2,4-Bis(Trifluoromethyl)Phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201789-28-8
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